

Spectroscopic Profile of 2-(Methylthio)phenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-(Methylthio)phenol**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Methylthio)phenol** (CAS No. 1073-29-6), a key aromatic compound with applications in various fields of chemical research and development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Chemical Structure and Properties

2-(Methylthio)phenol, also known as o-hydroxythioanisole, is an organosulfur compound with the chemical formula C_7H_8OS . It possesses a phenol ring substituted with a methylthio group at the ortho position.

Key Properties:

- Molecular Formula: C_7H_8OS
- Molecular Weight: 140.20 g/mol
- CAS Number: 1073-29-6
- Appearance: Colorless to light yellow liquid
- Boiling Point: 218-219 °C at 760 mmHg[1]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **2-(Methylthio)phenol**, presented in a clear and structured format for easy interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While experimentally obtained ^1H and ^{13}C NMR data for **2-(Methylthio)phenol** are not readily available in public spectral databases, typical chemical shift ranges for related phenol and aromatic compounds can be used for prediction and interpretation.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Predicted ^1H NMR Spectral Data for **2-(Methylthio)phenol**

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ 7.0 - 7.4	Multiplet	Aromatic Protons (4H)
~ 5.0 - 6.0	Singlet	Phenolic Hydroxyl (1H)
~ 2.4	Singlet	Methyl Protons (3H)

Table 2: Predicted ^{13}C NMR Spectral Data for **2-(Methylthio)phenol**

Chemical Shift (δ , ppm)	Assignment
~ 155 - 160	C-OH (ipso-carbon)
~ 115 - 140	Aromatic Carbons
~ 15	Methyl Carbon

Infrared (IR) Spectroscopy

The IR spectrum of **2-(Methylthio)phenol** reveals characteristic absorption bands corresponding to its functional groups. The spectrum is available through the NIST WebBook.
[\[6\]](#)

Table 3: Key IR Absorption Bands for **2-(Methylthio)phenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3400 - 3600	Broad	O-H stretch (phenolic)
~ 3000 - 3100	Medium	Aromatic C-H stretch
~ 2850 - 2950	Weak	Aliphatic C-H stretch (methyl)
~ 1580, 1480, 1440	Medium-Strong	Aromatic C=C ring stretch
~ 1250	Strong	C-O stretch (phenolic)
~ 650 - 750	Strong	C-S stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-(Methylthio)phenol** provides valuable information about its molecular weight and fragmentation pattern. The mass spectrum is accessible via the NIST WebBook.[\[6\]](#)

Table 4: Major Fragments in the Mass Spectrum of **2-(Methylthio)phenol**

m/z	Relative Intensity	Assignment
140	High	Molecular Ion [M] ⁺
125	Moderate	[M - CH ₃] ⁺
97	Moderate	[M - CH ₃ - CO] ⁺ or [M - SCh ₃] ⁺
69	High	Further fragmentation

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific experimental conditions for the referenced spectra may vary.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **2-(Methylthio)phenol**.
- Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.

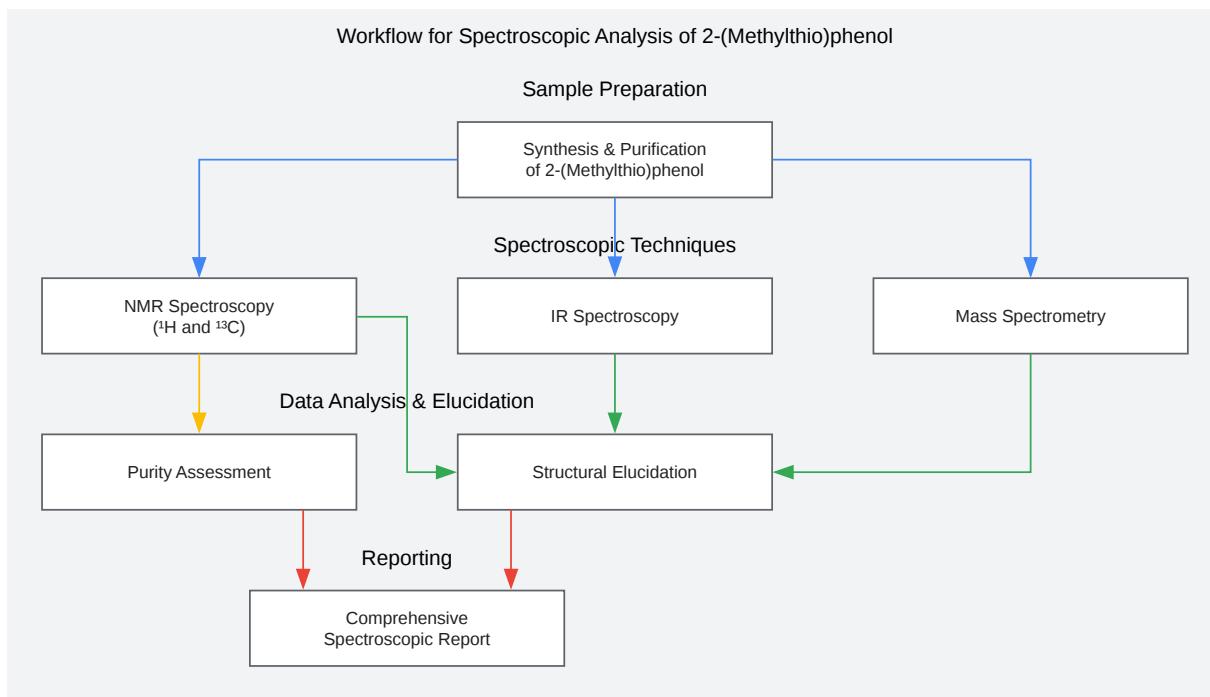
- Place a small drop of liquid **2-(Methylthio)phenol** directly onto the center of the ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Mass Spectrometry (Electron Ionization - EI)

- Introduce a small amount of the volatile **2-(Methylthio)phenol** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- This causes the molecules to ionize and fragment.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of **2-(Methylthio)phenol** is illustrated in the following diagram.



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Caption: A logical workflow for the spectroscopic analysis of **2-(Methylthio)phenol**.

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